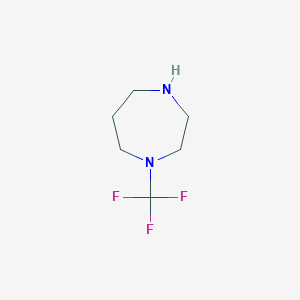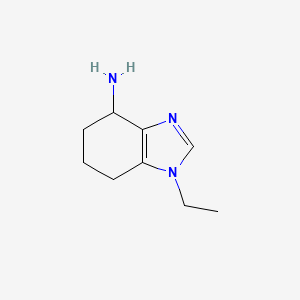![molecular formula C14H19ClO B13201986 ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene](/img/structure/B13201986.png)
({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene is a synthetic organic compound with the molecular formula C14H19ClO It is characterized by a cyclopropyl group attached to a benzene ring through a propoxy linker, with a chloromethyl substituent on the cyclopropyl ring
Vorbereitungsmethoden
The synthesis of ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the cyclopropyl ring: This can be achieved through the reaction of an appropriate alkene with a halogenating agent to form a cyclopropyl halide.
Introduction of the chloromethyl group: The cyclopropyl halide is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group.
Attachment of the propoxy linker: The chloromethylcyclopropyl intermediate is reacted with a suitable alcohol to form the propoxy group.
Coupling with benzene: Finally, the propoxy intermediate is coupled with a benzene derivative under suitable conditions to form the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency .
Analyse Chemischer Reaktionen
({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene undergoes various chemical reactions, including:
Substitution reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation reactions: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction reactions: Reduction of the compound can lead to the formation of corresponding alkanes or alcohols.
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate, chromium trioxide), and reducing agents (e.g., lithium aluminum hydride, sodium borohydride). The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Wirkmechanismus
The mechanism of action of ({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially leading to biological effects. The cyclopropyl ring and propoxy linker contribute to the compound’s overall reactivity and specificity in these interactions .
Vergleich Mit ähnlichen Verbindungen
({3-[1-(Chloromethyl)cyclopropyl]propoxy}methyl)benzene can be compared with other similar compounds, such as:
({3-[1-(Bromomethyl)cyclopropyl]propoxy}methyl)benzene: Similar structure but with a bromomethyl group instead of chloromethyl.
({3-[1-(Hydroxymethyl)cyclopropyl]propoxy}methyl)benzene: Contains a hydroxymethyl group, leading to different reactivity and applications.
({3-[1-(Methyl)cyclopropyl]propoxy}methyl)benzene: Lacks the halogen substituent, resulting in different chemical properties.
Eigenschaften
Molekularformel |
C14H19ClO |
|---|---|
Molekulargewicht |
238.75 g/mol |
IUPAC-Name |
3-[1-(chloromethyl)cyclopropyl]propoxymethylbenzene |
InChI |
InChI=1S/C14H19ClO/c15-12-14(8-9-14)7-4-10-16-11-13-5-2-1-3-6-13/h1-3,5-6H,4,7-12H2 |
InChI-Schlüssel |
HADQBOZAQXBQRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1(CCCOCC2=CC=CC=C2)CCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


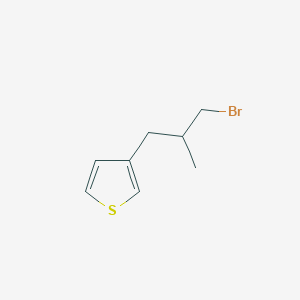
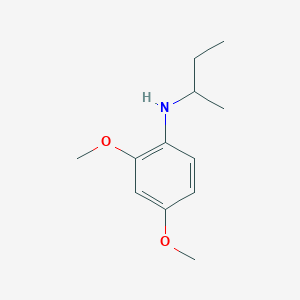
![2,3-dimethyl-N-[(3R)-piperidin-3-yl]butanamide](/img/structure/B13201917.png)
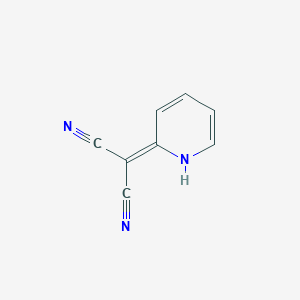
![Methyl 2-[4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridin-1-yl]acetate](/img/structure/B13201931.png)
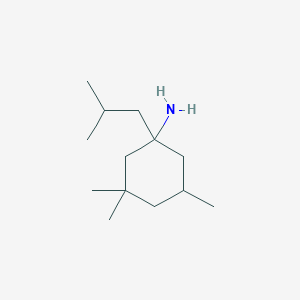
![2-(Chloromethyl)-5,6-bis(furan-2-yl)furo[2,3-d]pyrimidin-4-amine](/img/structure/B13201939.png)
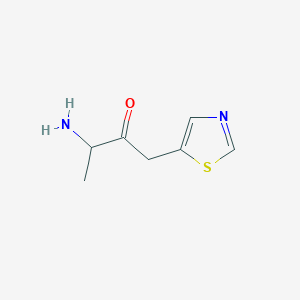
![1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid](/img/structure/B13201956.png)
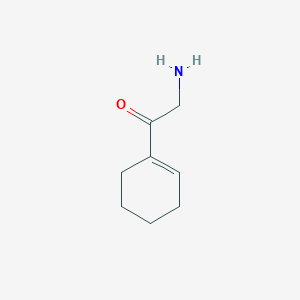
![3-Ethyl-1-[(3R)-piperidin-3-yl]urea](/img/structure/B13201962.png)
![2-Bromo-5-{[1-(bromomethyl)cyclopropyl]methyl}furan](/img/structure/B13201970.png)
